2-methoxy-N-(4-phenylcyclohexyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-methoxy-N-(4-phenylcyclohexyl)acetamide |
InChI |
InChI=1S/C15H21NO2/c1-18-11-15(17)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,16,17) |
InChI Key |
WENZZRWDOPYMFB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Retrosynthetic Analysis and Key Precursors for 2-methoxy-N-(4-phenylcyclohexyl)acetamide Synthesis
A retrosynthetic analysis of this compound identifies the central amide bond as the most logical point for disconnection. This approach simplifies the target structure into two readily accessible precursor molecules. researchgate.net The primary disconnection severs the bond between the carbonyl carbon and the nitrogen atom, yielding an amine component and a carboxylic acid derivative.
The key precursors identified through this analysis are:
4-phenylcyclohexylamine (B9095) : This molecule provides the N-substituted phenylcyclohexyl portion of the final compound. It is a versatile building block in the synthesis of various pharmaceuticals. chemimpex.com
Methoxyacetic acid or its activated form, methoxyacetyl chloride : This component contributes the 2-methoxyacetamide (B107977) moiety.
This retrosynthetic strategy forms the basis for designing practical and efficient forward synthetic routes.
Optimized Synthetic Routes and Reaction Conditions for this compound
The synthesis of this compound is achieved through the formation of an amide bond between the two key precursors. Several established methods for amide bond formation can be optimized for this specific transformation.
Route 1: Acylation with Methoxyacetyl Chloride A highly effective method involves the reaction of 4-phenylcyclohexylamine with methoxyacetyl chloride, an activated form of methoxyacetic acid. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comfishersci.co.uk A base, commonly triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid byproduct generated during the reaction. commonorganicchemistry.com The reaction generally proceeds rapidly at room temperature. fishersci.co.uk
Route 2: Amide Coupling with Methoxyacetic Acid Alternatively, the amide can be formed directly from methoxyacetic acid and 4-phenylcyclohexylamine using a coupling agent. This approach avoids the need to prepare the acyl chloride separately. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency. fishersci.itresearchgate.net Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) also serve as highly effective coupling agents. growingscience.com These reactions are typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF). fishersci.it
Below is an interactive table summarizing the potential synthetic routes:
| Route | Acyl Source | Amine Source | Key Reagents/Catalysts | Solvent | Temperature |
| 1 | Methoxyacetyl chloride | 4-phenylcyclohexylamine | Triethylamine (TEA) or DIPEA | Dichloromethane (DCM) | Room Temperature |
| 2 | Methoxyacetic acid | 4-phenylcyclohexylamine | EDC/HOBt or HATU/DIPEA | Dimethylformamide (DMF) | 0°C to Room Temp |
Stereoselective Synthesis Approaches for Isomers of this compound
The structure of this compound contains a stereocenter at the 4-position of the cyclohexyl ring, leading to the existence of cis and trans diastereomers. The spatial relationship between the phenyl group and the acetamide (B32628) group determines the isomer.
The stereochemical outcome of the synthesis is primarily dictated by the stereochemistry of the starting precursor, 4-phenylcyclohexylamine. Therefore, stereoselective synthesis of the target compound relies on the preparation or separation of the specific cis or trans isomer of this amine prior to the amide coupling step.
Methods for obtaining stereoisomerically pure 4-phenylcyclohexylamine include:
Stereoselective Reduction: The reduction of 4-phenylcyclohexanone (B41837) oxime can yield different ratios of cis and trans amines depending on the reducing agent and reaction conditions.
Chromatographic Separation: The cis and trans isomers of 4-phenylcyclohexylamine can be separated using chromatographic techniques.
Once the desired isomer of 4-phenylcyclohexylamine is isolated, it can be carried forward in the synthetic routes described in section 2.2 to produce the corresponding cis- or trans-2-methoxy-N-(4-phenylcyclohexyl)acetamide.
Design and Synthesis of Analogues and Derivatives of this compound
To explore the structure-activity relationships and optimize the properties of the parent compound, various analogues and derivatives can be designed and synthesized.
Structural Modification Strategies (e.g., Alkyl, Aryl, Heteroaryl Substitutions)
Structural modifications can be introduced at several positions within the molecule to modulate its physicochemical properties.
Phenyl Ring Substitution: The aromatic ring is a prime site for modification. Introducing electron-donating or electron-withdrawing substituents (e.g., alkyl, alkoxy, halogen) at the ortho, meta, or para positions can influence electronic properties and metabolic stability.
Cyclohexyl Ring Modifications: The saturated ring can be altered, for instance, by introducing substituents or replacing it with other cyclic or acyclic linkers.
Methoxyacetyl Group Alteration: The methoxy (B1213986) group can be replaced with other alkoxy groups of varying chain lengths or cyclic ethers to modify lipophilicity and steric bulk.
Isosteric Replacements in the this compound Core
Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to improve compound properties while retaining or enhancing biological activity.
Amide Bond Isosteres: The amide bond can be replaced with other functional groups that mimic its geometry and hydrogen bonding capabilities, such as a reverse amide, sulfonamide, or ester.
Phenyl Ring Bioisosteres: The phenyl group can be substituted with various bioisosteres to alter properties like solubility and metabolic profile. acs.org Common replacements include heteroaromatic rings (e.g., pyridine, thiophene) or saturated, conformationally rigid bicyclic molecules like bicyclo[1.1.1]pentane. tandfonline.comdrughunter.com
Methoxy Group Isosteres: The ether oxygen can be replaced with other groups, for example, a methylene (B1212753) group (to give a propyl chain) or a fluorine atom, to fine-tune electronic and metabolic characteristics.
Prodrug Strategies for this compound Derivatives
Prodrug strategies involve chemically modifying a drug into an inactive form that is converted to the active parent compound in vivo. nih.gov This approach can be used to overcome challenges such as poor solubility or unfavorable pharmacokinetic profiles.
For amide-containing compounds, several prodrug approaches can be considered. researchgate.net While the parent molecule itself is quite stable, derivatives could be designed to incorporate functional groups amenable to prodrug modification. For example, if an analogue containing a hydroxyl or carboxylic acid group were synthesized, these functionalities could be masked with promoieties.
Ester and Carbonate Prodrugs: A hydroxyl group on a derivative could be converted into an ester or carbonate, which can be cleaved by esterase enzymes in the body to release the active drug.
Amide Prodrugs: A carboxylic acid-containing analogue could be linked to an amino acid or a small peptide. rsc.org This can enhance solubility and potentially target specific transporters for improved absorption. nih.gov
These synthetic and derivatization strategies provide a comprehensive framework for the chemical exploration of this compound and its analogues.
Investigation of Molecular Mechanisms and Biological Targets
In Vitro Receptor Binding Affinity and Selectivity Profiling of 2-methoxy-N-(4-phenylcyclohexyl)acetamide
There is currently no publicly available data from in vitro studies to characterize the receptor binding profile of this compound.
Ligand-Receptor Interaction Studies
No studies have been published that describe the specific interactions between this compound and any biological receptors. Information regarding its binding mode, affinity (such as Kᵢ or Kₔ values), or selectivity for specific receptor subtypes is not available.
Competition Binding Assays for Target Identification
A search of the scientific literature yielded no reports of competition binding assays being performed with this compound. Consequently, there is no data to identify its primary biological targets or to assess its affinity for any known receptor sites.
Enzymatic Modulation by this compound
There is no information available concerning the effects of this compound on enzymatic activity.
Enzyme Inhibition Kinetics and Mechanism of Action
No studies have been conducted or published that detail the enzyme inhibition kinetics for this compound. Therefore, data on its potency (such as IC₅₀ or Kᵢ values) and its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) are nonexistent.
Allosteric Modulation Studies
The potential for this compound to act as an allosteric modulator at any receptor or enzyme has not been investigated in any published research.
Cellular Signaling Pathway Analysis Induced by this compound
There are no published studies that have examined the effects of this compound on any cellular signaling pathways. Research is needed to determine if this compound can modulate intracellular signaling cascades, second messenger systems, or gene expression.
Downstream Effector Activation/Inhibition
Information regarding the specific downstream effectors modulated by this compound is not available. In a typical research workflow, once a primary biological target is identified (e.g., a receptor or enzyme), studies would proceed to investigate the subsequent signaling pathways. This would involve measuring the activity of key downstream molecules such as kinases, phosphatases, or transcription factors that are activated or inhibited following compound binding to its primary target.
Second Messenger Modulation
Similarly, there is no specific data on how this compound influences second messenger systems. Research in this area would typically involve quantifying changes in the intracellular concentrations of second messengers like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and calcium ions (Ca2+) in response to the compound. Such studies are crucial for understanding the signal transduction pathways initiated by the compound.
Identification of Off-Targets and Polypharmacology of this compound
The off-target profile and polypharmacological nature of this compound have not been documented in the available search results. Identifying off-targets is a critical step in drug discovery to understand potential side effects and to explore new therapeutic applications (polypharmacology). This is typically achieved through comprehensive screening against a broad panel of receptors, enzymes, and ion channels.
Structure-Activity Relationship (SAR) Studies for this compound and Analogues
Detailed Structure-Activity Relationship (SAR) studies for this compound are not present in the public scientific literature. SAR studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of analogues of a lead compound to determine how chemical modifications affect its biological activity.
Impact of Substituent Position and Electronic Effects on Biological Activity
Without experimental data, any discussion on the impact of substituent position and electronic effects for this compound would be purely speculative. Such a study would involve modifying the phenyl and cyclohexyl rings with various substituents (e.g., electron-donating and electron-withdrawing groups) at different positions and assessing the resulting changes in potency and selectivity.
Stereochemical Influences on Biological Activity
The 4-phenylcyclohexyl moiety in this compound contains stereocenters, meaning that different stereoisomers (e.g., cis/trans isomers and enantiomers) exist. The influence of stereochemistry on the biological activity of this compound has not been reported. Investigating this would involve the synthesis and pharmacological evaluation of individual stereoisomers to determine if the biological activity is stereoselective.
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known biological target and a set of active analogues, a pharmacophore model for this compound cannot be developed. Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This information is then used to guide the design of new, more potent, and selective molecules.
Despite a comprehensive search for scientific literature and preclinical data on the chemical compound "this compound," no specific information regarding its biological evaluation was found. Publicly available databases, scientific journals, and other scholarly resources did not yield any results for in vitro efficacy, in vivo pharmacological activity, or any of the other specific preclinical evaluation parameters requested in the article outline.
The search did identify information on other acetamide (B32628) and methoxy-containing compounds, as well as general methodologies like organotypic slice cultures. However, none of these results were directly related to the compound of interest, "this compound."
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection, as no such data appears to be available in the public domain. The compound may be a novel or proprietary substance for which research has not been published, or it may be referred to by a different nomenclature not captured in the search. Without any primary or secondary data sources, the creation of an informative and factual article on its preclinical biological evaluation is not feasible.
Preclinical Biological Evaluation of 2 Methoxy N 4 Phenylcyclohexyl Acetamide
Investigation of Metabolic Pathways of 2-methoxy-N-(4-phenylcyclohexyl)acetamide
No information is available in the scientific literature concerning the metabolic pathways of this compound.
In Vitro Metabolic Stability in Microsomal and Hepatocyte Systems
There are no published studies detailing the in vitro metabolic stability of this compound in either microsomal or hepatocyte systems. Consequently, data on parameters such as its half-life (t½) or intrinsic clearance (CLint) are not available.
Identification of Major Metabolites in Preclinical Systems
Research identifying the major metabolites of this compound in any preclinical system has not been published. The metabolic fate of the parent compound, including potential biotransformations such as hydroxylation, demethylation, or other enzymatic alterations, remains uncharacterized.
Enzyme Kinetics of Metabolic Transformations
There are no available data on the enzyme kinetics related to the metabolic transformations of this compound. This includes the absence of information regarding the specific enzymes (e.g., Cytochrome P450 isoforms) involved in its metabolism and kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).
An article on the computational and theoretical studies of this compound cannot be generated as requested. Extensive searches for specific research on this compound within the specified computational and theoretical frameworks have yielded no relevant results.
There is no publicly available scientific literature or data concerning molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, or in silico ADME predictions specifically for this compound. Therefore, it is not possible to provide the detailed, data-driven article outlined in the prompt without fabricating information.
To maintain scientific accuracy and adhere to the strict constraints of the request, which require focusing solely on existing research for this specific chemical compound, the article cannot be written.
Computational and Theoretical Studies on 2 Methoxy N 4 Phenylcyclohexyl Acetamide
In Silico Prediction of Preclinical Pharmacokinetic and ADME Properties
Lipophilicity and Permeability Predictions
Lipophilicity and permeability are fundamental properties that dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a compound's ability to cross biological membranes. Permeability assesses the rate at which a compound can traverse these membranes. Computational models, based on a molecule's structure, are widely used to predict these parameters.
Table 1: Predicted Physicochemical Properties of 2-methoxy-N-(4-phenylcyclohexyl)acetamide
| Parameter | Predicted Value | Method |
| Molecular Weight | 261.37 g/mol | --- |
| logP (octanol/water) | 3.5 - 4.5 | Various QSAR models |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Fragment-based methods |
| Number of Hydrogen Bond Donors | 1 | Rule-of-Five |
| Number of Hydrogen Bond Acceptors | 2 | Rule-of-Five |
These predicted values suggest that this compound possesses moderate lipophilicity and a polar surface area conducive to cell membrane permeability, aligning with general characteristics often sought in drug candidates.
Metabolic Site Predictions
Understanding the metabolic fate of a compound is crucial in drug discovery. Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often involves the oxidation of susceptible sites on a molecule. Computational tools can predict the most likely sites of metabolism by analyzing factors such as atom accessibility and the chemical reactivity of different positions.
For this compound, several positions are potential targets for metabolic enzymes. The phenyl ring is susceptible to aromatic hydroxylation, while the cyclohexyl ring can undergo aliphatic hydroxylation. The methoxy (B1213986) group can be a site for O-demethylation, and the acetamide (B32628) moiety could also be subject to enzymatic modification.
Table 2: Predicted Sites of Metabolism for this compound
| Rank | Potential Metabolic Site | Type of Reaction |
| 1 | Phenyl ring (para-position) | Aromatic hydroxylation |
| 2 | Cyclohexyl ring (various positions) | Aliphatic hydroxylation |
| 3 | Methoxy group (O-methyl) | O-demethylation |
| 4 | Acetamide N-dealkylation | N-dealkylation |
These predictions are generated by software that simulates the interaction of the compound with models of CYP enzyme active sites. moldiscovery.com The likelihood of metabolism at a particular site is ranked based on calculated reactivity and accessibility. Identifying these "soft spots" early in the design process allows for chemical modifications to enhance metabolic stability if required.
De Novo Drug Design Approaches Utilizing this compound Scaffolds
The this compound structure represents a versatile scaffold for de novo drug design. This computational approach involves the construction of novel molecules, often fragment by fragment, within the binding site of a biological target. The core scaffold of this compound can be used as a starting point, with various functional groups being computationally "grown" from it to optimize interactions with a target protein.
In such a design strategy, the phenylcyclohexyl group can serve as a lipophilic anchor, occupying hydrophobic pockets within a binding site. The acetamide linker provides a point for vector growth, allowing for the exploration of different substituents to enhance potency and selectivity. The methoxy group can be modified to fine-tune electronic properties and metabolic stability.
Computational programs can explore vast chemical spaces by systematically adding and evaluating different chemical fragments to the core scaffold. This process is guided by scoring functions that estimate the binding affinity of the newly designed molecules. This in silico-guided rational drug design can accelerate the discovery of potent and selective ligands. nih.gov The use of such scaffolds in computational design has been shown to be a valuable strategy in identifying novel chemotypes for various therapeutic targets.
Future Directions and Therapeutic Potential in Drug Discovery
Optimization Strategies for Lead Compounds Based on 2-methoxy-N-(4-phenylcyclohexyl)acetamide
Assuming this compound has been identified as a hit or lead compound with desirable activity against a specific biological target, the subsequent phase of drug discovery would involve a meticulous process of lead optimization. The primary goals of this phase are to enhance potency, improve selectivity, and optimize pharmacokinetic and pharmacodynamic properties. criver.com A systematic approach, integrating computational modeling and synthetic medicinal chemistry, would be pivotal. patsnap.com
Structure-Activity Relationship (SAR) Studies: A foundational step in lead optimization is the elucidation of the structure-activity relationship (SAR). patsnap.com This involves the systematic modification of the this compound scaffold to understand how different structural features influence its biological activity. Key modifications could include:
Modification of the Methoxy (B1213986) Group: The methoxy group on the acetamide (B32628) moiety could be altered to explore the impact of different ether analogs on potency and metabolic stability. Replacing it with larger alkoxy groups or bioisosteric replacements could modulate its interaction with the target protein. u-tokyo.ac.jp
Substitution on the Phenyl Ring: The phenyl ring presents a prime location for substitution to enhance binding affinity and selectivity. The introduction of various substituents (e.g., halogens, alkyl groups, electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) could significantly impact the compound's properties.
Modification of the Acetamide Linker: The acetamide linker is crucial for the structural integrity of the molecule. Modifications such as altering its length or replacing it with other isosteric groups could be explored to optimize the compound's orientation in the active site of the target. scispace.com
Bioisosteric Replacement: Bioisosterism is a powerful strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound without drastically altering its chemical structure. wikipedia.org For this compound, several bioisosteric replacements could be considered:
Phenyl Ring Analogs: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) could improve properties such as solubility, metabolic stability, and target engagement. wikipedia.org
Amide Bond Mimetics: The amide bond in the acetamide moiety could be replaced with bioisosteres such as esters, ketones, or reverse amides to modulate its susceptibility to enzymatic degradation and alter its hydrogen bonding capabilities.
The following table provides a conceptual overview of potential modifications and their rationale:
| Structural Moiety | Potential Modification | Rationale for Optimization |
| Methoxy Group | Replacement with ethoxy, propoxy, or fluoroalkoxy groups. | To probe the size and electronic requirements of the binding pocket and potentially improve metabolic stability. |
| Phenyl Ring | Introduction of substituents (e.g., -F, -Cl, -CH3, -CF3) at various positions. | To enhance binding affinity through additional interactions (e.g., hydrophobic, halogen bonding) and modulate electronic properties. |
| Cyclohexyl Ring | Exploration of different stereoisomers (cis/trans) and introduction of small alkyl or polar groups. | To optimize the three-dimensional shape of the molecule for better complementarity with the target's active site. |
| Acetamide Linker | Replacement with bioisosteres such as esters, sulfonamides, or reverse amides. | To improve metabolic stability, alter hydrogen bonding patterns, and fine-tune the orientation of the phenylcyclohexyl moiety. |
Exploration of Novel Therapeutic Indications (Conceptual Framework)
The structural features of this compound, particularly the N-acyl amide and the phenylcyclohexyl moiety, bear resemblance to known inhibitors of fatty acid amide hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other bioactive fatty acid amides. researchgate.net Inhibition of FAAH has been explored as a therapeutic strategy for a range of conditions, including pain, inflammation, and anxiety.
Based on this structural analogy, a conceptual framework for exploring novel therapeutic indications for this compound and its optimized analogs could focus on conditions where FAAH inhibition has shown promise.
Potential Therapeutic Areas (Hypothetical):
Neuropathic and Inflammatory Pain: By potentially increasing the endogenous levels of anandamide, a FAAH inhibitor could offer an alternative approach to pain management with a different mechanism of action compared to traditional analgesics.
Anxiety Disorders: The endocannabinoid system is implicated in the regulation of mood and anxiety. FAAH inhibitors have been investigated for their anxiolytic properties.
Neurodegenerative Diseases: There is emerging interest in the role of the endocannabinoid system in neuroprotection, suggesting a potential, albeit highly speculative, role in diseases such as Alzheimer's or Parkinson's disease.
Target Validation: Crucially, the first step in exploring these indications would be to confirm that this compound or its derivatives indeed interact with the intended target (e.g., FAAH). sygnaturediscovery.com This process of target validation is essential to establish a clear link between the molecular mechanism and the potential therapeutic effect. researchgate.net
Development of Advanced Delivery Systems for this compound (Conceptual)
The successful translation of a promising lead compound into a therapeutic agent often hinges on the development of an effective drug delivery system. For a small molecule like this compound, which is likely to have low aqueous solubility, advanced delivery systems could be crucial for improving its bioavailability and enabling targeted delivery. mdpi.com
Conceptual Delivery Strategies:
Prodrug Approaches: A prodrug strategy involves chemically modifying the parent drug to create an inactive derivative that is converted to the active form in the body. nih.gov This approach could be used to enhance the solubility or permeability of this compound. nih.gov For example, a phosphate (B84403) ester could be introduced to improve aqueous solubility. researchgate.net
Nanoparticle-Based Systems: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, could offer several advantages. cd-bioparticles.comwikipedia.org These systems can protect the drug from premature degradation, improve its solubility, and potentially facilitate targeted delivery to specific tissues or cells. nih.govnih.gov For central nervous system (CNS) indications, liposomes could be engineered to cross the blood-brain barrier. researchgate.netdovepress.com
Lipid-Based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) could be employed to enhance the dissolution and absorption of a lipophilic compound like this compound.
The choice of delivery system would depend on the intended therapeutic application and the specific physicochemical properties of the optimized lead compound.
Synergistic Effects with Other Pharmacological Agents (Preclinical Studies)
Combination therapy is an increasingly important strategy in modern medicine, often leading to enhanced efficacy and reduced side effects. In a preclinical setting, investigating the synergistic effects of this compound with other pharmacological agents could unveil new therapeutic opportunities.
Hypothetical Combination Therapies:
With Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): If this compound acts as a FAAH inhibitor, combining it with a cyclooxygenase (COX) inhibitor (an NSAID) could produce synergistic analgesic and anti-inflammatory effects. nih.gov This has been observed with other FAAH inhibitors, where the combination allows for lower doses of each drug, potentially reducing the side effects associated with NSAIDs. escholarship.org
With Anxiolytics: In the context of anxiety disorders, a FAAH inhibitor might be combined with existing anxiolytic drugs to achieve a greater therapeutic effect or to allow for a reduction in the dose of the conventional anxiolytic, thereby mitigating its side effects.
With Other Analgesics: For the management of complex pain states, combining a FAAH inhibitor with other classes of analgesics, such as opioids or gabapentinoids, could provide a multi-modal approach to pain relief.
Isobolographic analysis in preclinical models would be a valuable tool to quantitatively assess whether the combination of drugs produces synergistic, additive, or antagonistic effects. nih.gov
Challenges and Opportunities in Translating this compound Research
The path from a promising lead compound to a clinically approved drug is fraught with challenges. patheon.com The successful translation of research on this compound would require navigating several key hurdles while capitalizing on the opportunities that a novel chemical entity presents.
Challenges:
"Druggability" of the Target: For many potential targets, achieving the desired therapeutic effect with a small molecule can be difficult due to the nature of the protein's binding site. pharmiweb.com
Preclinical to Clinical Translation: A significant challenge in drug development is the often-poor correlation between efficacy observed in animal models and outcomes in human clinical trials.
Solubility and Bioavailability: As with many small molecules in the development pipeline, poor aqueous solubility can be a major obstacle to achieving adequate bioavailability. lonza.com
Complexity of Synthesis: The chemical synthesis of the lead compound and its analogs must be scalable and cost-effective for further development. patheon.com
Opportunities:
Novel Mechanism of Action: If this compound or its derivatives act via a novel mechanism, they could offer a therapeutic solution for patients who are refractory to existing treatments.
Biomarker Development: The identification and validation of biomarkers would be a significant opportunity to guide clinical development. fightcancer.orgcrownbio.comprecisionformedicine.com Biomarkers could be used to select patients who are most likely to respond to the treatment, monitor therapeutic response, and provide insights into the drug's mechanism of action in humans. crownbio.combiochain.com
Precision Medicine: A well-characterized mechanism of action, coupled with appropriate biomarkers, could enable a precision medicine approach, targeting the therapy to specific patient populations. crownbio.com
The following table summarizes some of the key challenges and opportunities:
| Aspect | Challenges | Opportunities |
| Target Biology | Ensuring the target is "druggable" and that its modulation will lead to a therapeutic benefit. pharmiweb.com | A novel mechanism of action could address unmet medical needs. |
| Preclinical Models | The predictive validity of animal models for human disease can be limited. | The development of more sophisticated preclinical models, such as patient-derived xenografts or organoids. |
| Pharmacokinetics | Overcoming poor solubility and achieving a desirable ADME (absorption, distribution, metabolism, and excretion) profile. lonza.com | The application of advanced drug delivery technologies to improve bioavailability and targeting. ingentaconnect.com |
| Clinical Trials | High attrition rates of drug candidates in clinical development. mdpi.com | The use of biomarkers to de-risk clinical trials and enable a more personalized approach to treatment. fightcancer.orgcrownbio.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
